

Application Notes & Protocols: HPLC Separation and Analysis of Rehmaionoside B from Rehmanniae Radix

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Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

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Introduction

Rehmaionoside B is a biologically active **scutellarein-type compound** found in *Rehmannia glutinosa* Libosch. (Rehmanniae Radix) [1]. Its analysis is crucial for quality control of Rehmanniae Radix and its processed products, as it serves as a key chemical marker to distinguish between different forms of the herb, such as dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [2]. These notes provide detailed protocols for the extraction, separation, identification, and quantitative analysis of **Rehmaionoside B** using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Chemical Identity and Properties

Rehmaionoside B is identified as an isomer of Rehmaionoside A, with a molecular formula of **C₁₉H₃₄O₈** [1]. In mass spectrometry analysis, it shows an **[M+Na]⁺ ion at m/z 413.2149** [1]. Its characteristic mass fragmentation pattern involves the loss of a glucose moiety (180 Da), resulting in a fragment ion at m/z 211.1692, followed by successive losses of water molecules [1].

Sample Preparation and Extraction

A robust extraction protocol is fundamental for accurate analysis.

Materials and Reagents

- **Herbal Material:** Dried and powdered Rehmanniae Radix.
- **Solvents:** HPLC-grade or MS-grade Methanol, Acetonitrile, Ethyl Acetate, Water.
- **Standards:** **Rehmaionoside B** reference standard (if available for quantification).

Detailed Extraction Protocol

- **Homogenization:** Accurately weigh 1.0 g of powdered Rehmanniae Radix.
- **Extraction:** Add 10 mL of a solvent mixture of methanol-water (e.g., 70:30, v/v) or pure water for decoction-style extraction.
- **Sonication:** Sonicate the mixture for 30 minutes at room temperature.
- **Centrifugation:** Centrifuge at 12,000 rpm for 10 minutes.
- **Filtration:** Carefully collect the supernatant and filter it through a 0.22 µm membrane filter prior to chromatographic injection [3] [2].

Instrumental Analysis Methods

UHPLC-QTOF-MS/MS for Identification and Profiling

This method is ideal for the unambiguous identification and comprehensive profiling of **Rehmaionoside B** within complex herbal matrices.

- **Chromatography:**
 - **Column:** Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm) or equivalent C18 column designed for polar compounds.
 - **Mobile Phase:** (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
 - **Gradient Elution:** | Time (min) | % A | % B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0 | 95 |
5 | 0.3 | | 9.0 | 56 | 44 | 0.3 | | 12.0 | 26 | 74 | 0.3 | | 20.0 | 10 | 90 | 0.3 | | 22.0 | 10 | 90 | 0.3 | |

25.0 | 95 | 5 | 0.3 |

- **Column Temperature:** 35 °C
- **Injection Volume:** 1-5 µL [4] [5].

- **Mass Spectrometry (QTOF-MS/MS):**

- **Ionization Mode:** Electrospray Ionization (ESI), positive ion mode.
- **Mass Range:** 80-1000 *m/z*.
- **Source Parameters:**
 - Capillary Voltage: 2.5-3.0 kV
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Cone Voltage: 23 V
 - Desolvation Gas Flow: 800 L/hr [3] [4] [5].

HPLC-ELSD for Quantitative Analysis

This method is suitable for quantifying **Rehmaionoside B** when a reference standard is available, especially given its lack of a strong chromophore.

- **Chromatography:**

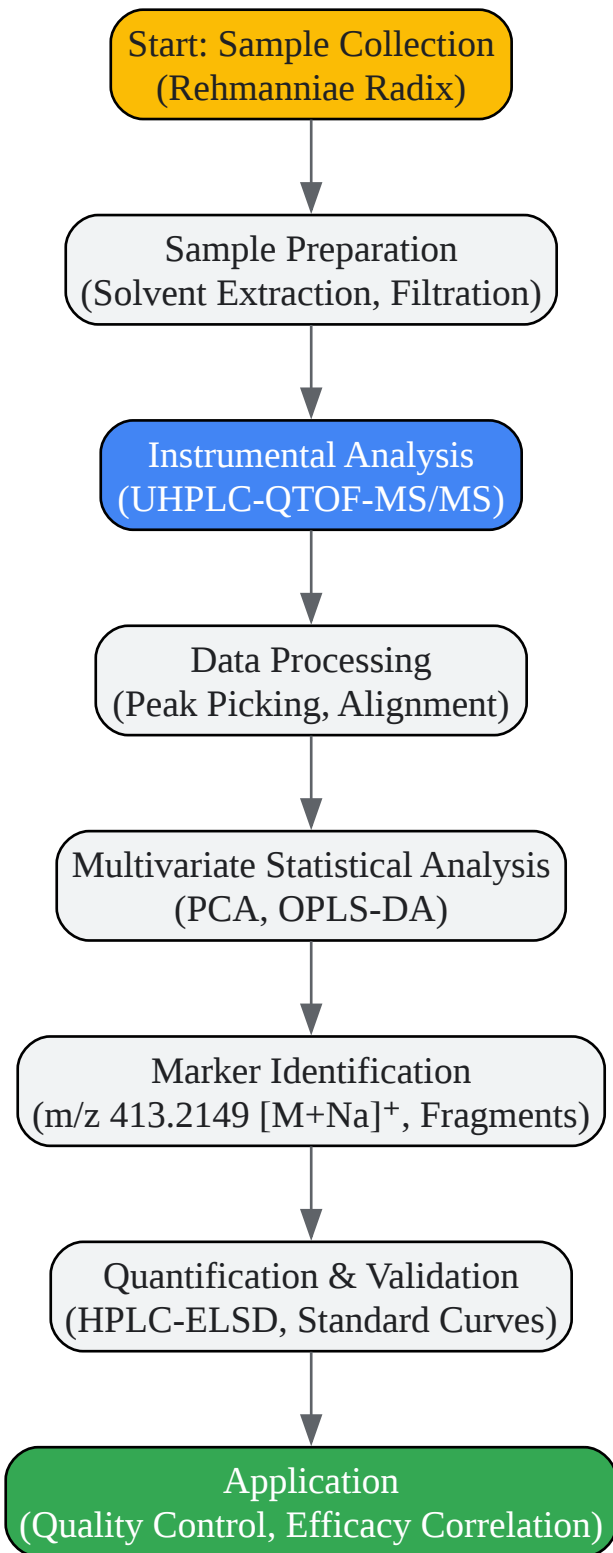
- **Column:** C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- **Mobile Phase:** Isocratic or gradient elution with Acetonitrile-Water.
- **Flow Rate:** 1.0 mL/min.
- **Injection Volume:** 10 µL [2].

- **Detection: Evaporative Light Scattering Detector (ELSD)**

- **Drift Tube Temperature:** 40-50 °C
- **Nebulizer Gas Flow:** 1.5-2.0 L/min (Nitrogen or Air) [2].

Data Interpretation and Metabolomics Workflow

The identification and analysis of **Rehmaionoside B** are typically part of a broader metabolomics workflow to understand its role in differentiating herbal formulations and processing methods.



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Key Experimental Findings from Literature

The following table summarizes critical experimental data regarding **Rehmaionoside B** from recent research, which should guide your analytical work.

Parameter	Experimental Findings	Citation
Molecular Formula	C ₁₉ H ₃₄ O ₈	[1]
Observed [M+Na] ⁺ (m/z)	413.2149	[1]
Characteristic MS/MS Fragments	211.1692 (loss of glucose), 193.1592, 175.1484 (successive H ₂ O losses)	[1]
Chromatographic Column	Acquity UPLC HSS T3 / BEH C18	[4] [5]
Significance	Key discriminator between raw and processed <i>Rehmanniae Radix</i> ; levels vary with processing.	[2] [1]

Troubleshooting and Best Practices

- **Peak Tailing:** Ensure the mobile phase is freshly prepared and the pH is controlled. Use columns specifically designed for polar compounds.
- **Low Sensitivity in MS:** Optimize ESI source parameters, particularly cone voltage and desolvation temperature, to enhance the ionization efficiency of **Rehmaionoside B**.
- **Identification Confidence:** Always compare retention times and fragmentation patterns with an authentic standard when possible. Without a standard, identification remains tentative based on high-resolution mass and literature data.
- **Quantification Challenges:** Due to the potential lack of a commercial standard, semi-quantification relative to a known compound with a similar structure or using the ELSD response is often employed [2].

Conclusion

The protocols outlined here provide a comprehensive framework for the separation and analysis of **Rehmaionoside B**. Utilizing UHPLC-QTOF-MS/MS enables its confident identification within complex herbal matrices, while HPLC-ELSD offers a viable path for quantification. Understanding its behavior and

changes during the processing of *Rehmanniae Radix* is essential for advanced quality control and correlating chemical profiles with therapeutic efficacy.

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To cite this document: Smolecule. [Application Notes & Protocols: HPLC Separation and Analysis of Rehmaionoside B from *Rehmanniae Radix*]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b640531#rehmaionoside-b-hplc-separation-methods]

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